Cas no 24342-56-1 (Piperazine,1-methyl-4-[(2-methylphenyl)phenylmethyl]-, hydrochloride (1:2))

Piperazine,1-methyl-4-[(2-methylphenyl)phenylmethyl]-, hydrochloride (1:2) structure
24342-56-1 structure
Product Name:Piperazine,1-methyl-4-[(2-methylphenyl)phenylmethyl]-, hydrochloride (1:2)
Numero CAS:24342-56-1
MF:C19H26Cl2N2
MW:353.329143047333
CID:273380
PubChem ID:161448
Update Time:2025-04-19

Piperazine,1-methyl-4-[(2-methylphenyl)phenylmethyl]-, hydrochloride (1:2) Proprietà chimiche e fisiche

Nomi e identificatori

    • Piperazine,1-methyl-4-[(2-methylphenyl)phenylmethyl]-, hydrochloride (1:2)
    • Piperazine, 1-methyl-4-((2-methylphenyl)phenylmethyl)-, dihydrochloride (9CI)
    • Methylcyclizine hydrochloride
    • Piperazine, 1-methyl-4-(o-methyl-alpha-phenylbenzyl)-, dihydrochloride
    • Piperazine, 1-methyl-4-((2-methylphenyl)phenylmethyl)-, dihydrochloride
    • Piperazine, 1-methyl-4-(alpha-o-tolylbenzyl)-, dihydrochloride
    • 1-Methyl-4-[(2-methylphenyl)(phenyl)methyl]piperazine--hydrogen chloride (1/2)
    • 24342-56-1
    • DTXSID30947191
    • Methylycaconitine
    • ortho-Methylcyclizine dihydrochloride
    • 1-Methyl-4-(o-methyl-alpha-phenylbenzyl)piperazine dihydrochloride
    • Inchi: 1S/C19H24N2.2ClH/c1-16-8-6-7-11-18(16)19(17-9-4-3-5-10-17)21-14-12-20(2)13-15-21;;/h3-11,19H,12-15H2,1-2H3;2*1H
    • Chiave InChI: MRQPVLQWGKTNHT-UHFFFAOYSA-N
    • Sorrisi: Cl.Cl.N1(CCN(C)CC1)C(C1C=CC=CC=1)C1C=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 352.14758
  • Massa monoisotopica: 352.147304
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 303
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 6.5

Proprietà sperimentali

  • Punto di ebollizione: 382.3°C at 760 mmHg
  • Punto di infiammabilità: 168.4°C
  • PSA: 6.48
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd